5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the chloromethylation of 1-methyl-1H-pyrazole-4-carbaldehyde. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: 5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(Chloromethyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: 5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules through conjugation reactions, aiding in the study of biological processes and the development of bioconjugates.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the chloromethyl group can react with nucleophilic sites on proteins or DNA, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules. The aldehyde group can also participate in various biochemical reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the chloromethyl group at the 5-position.
5-(Bromomethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the methyl group can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in synthetic chemistry and drug design.
Properties
CAS No. |
2305252-05-3 |
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Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.6 |
Purity |
95 |
Origin of Product |
United States |
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